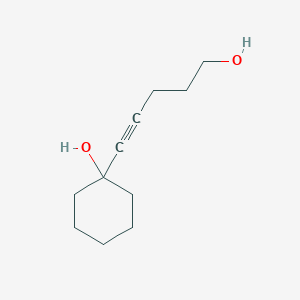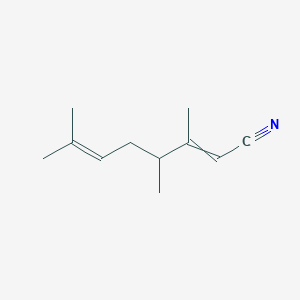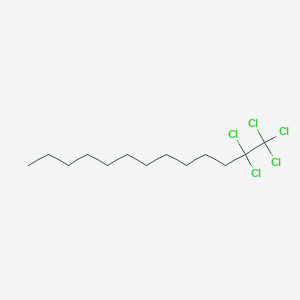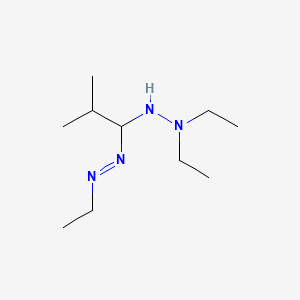
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan is an organic compound with the molecular formula C10H24N4. It belongs to the class of formazans, which are known for their vivid colors and are often used as dyes or indicators in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan typically involves the reaction of hydrazine derivatives with aldehydes or ketones. One common method is the condensation of 1,5,5-triethyl-3-isopropyl-2,4-dihydro-1H-pyrazole-3-carbaldehyde with hydrazine hydrate under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted formazans depending on the nucleophile used.
Applications De Recherche Scientifique
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan has several applications in scientific research:
Chemistry: Used as a dye or indicator in titrations and other analytical methods.
Biology: Employed in assays to measure cell viability and proliferation.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
Mécanisme D'action
The mechanism of action of 1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan involves its ability to undergo redox reactions. The compound can act as both an electron donor and acceptor, making it useful in various chemical and biological assays. The molecular targets and pathways involved include interactions with cellular enzymes and proteins that facilitate its redox activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-3-isopropyl-5,5-dimethyl-3,4-dihydroformazan
- 1-Ethyl-5,5-diisopropyl-3-methyl-3,4-dihydroformazan
- 1,5,5-Triethyl-3-methyl-3,4-dihydroformazan
Uniqueness
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its triethyl and isopropyl groups provide steric hindrance, affecting its reactivity and stability compared to other formazans .
Propriétés
Numéro CAS |
59856-62-1 |
|---|---|
Formule moléculaire |
C10H24N4 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1,1-diethyl-2-[1-(ethyldiazenyl)-2-methylpropyl]hydrazine |
InChI |
InChI=1S/C10H24N4/c1-6-11-12-10(9(4)5)13-14(7-2)8-3/h9-10,13H,6-8H2,1-5H3 |
Clé InChI |
URZKYFUVOOYNIS-UHFFFAOYSA-N |
SMILES canonique |
CCN=NC(C(C)C)NN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


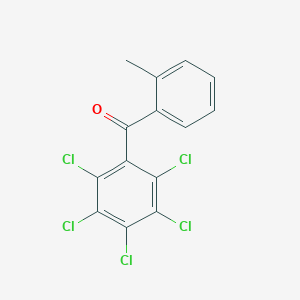


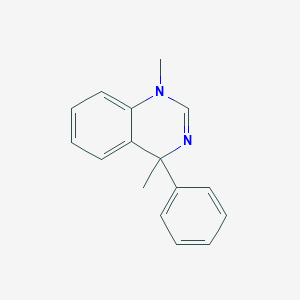
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)

![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)
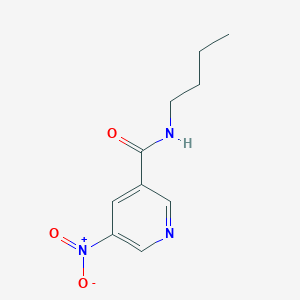
![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)
![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
